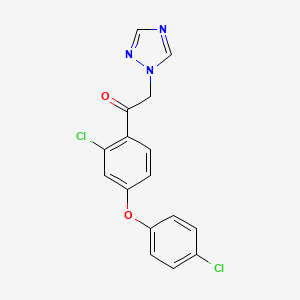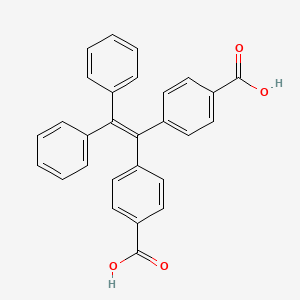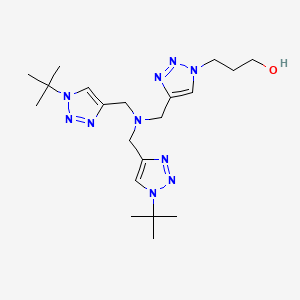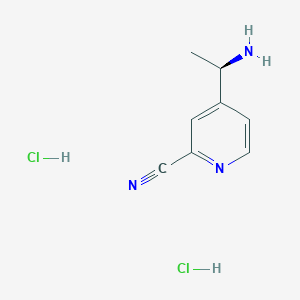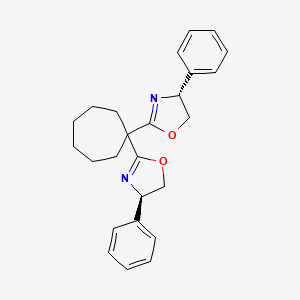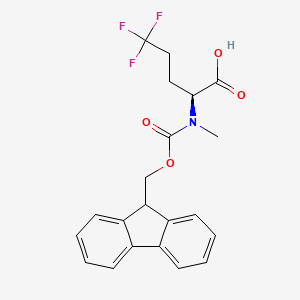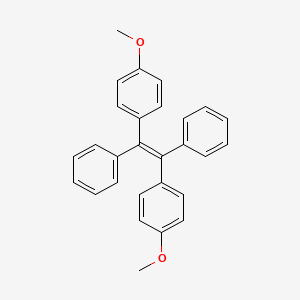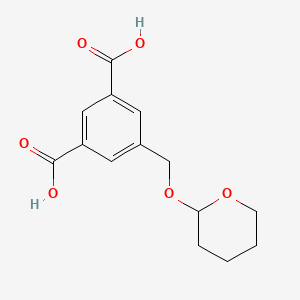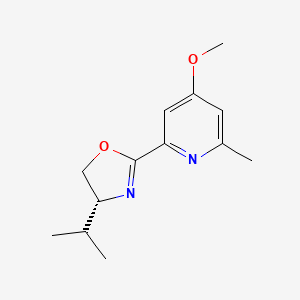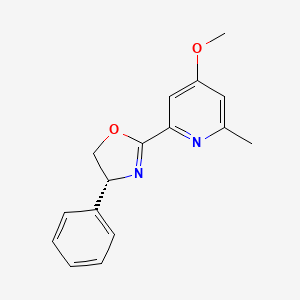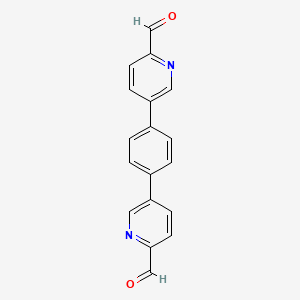
5,5'-(1,4-Phenylene)dipicolinaldehyde
Descripción general
Descripción
5,5'-(1,4-Phenylene)dipicolinaldehyde is a useful research compound. Its molecular formula is C18H12N2O2 and its molecular weight is 288.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,5'-(1,4-Phenylene)dipicolinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5'-(1,4-Phenylene)dipicolinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Derivatives of 1,4-phenylene, such as 1,4-phenylene-bis-pyrimidine-2-amine derivatives, have demonstrated high anticancer activities in vitro against rat brain tumor and human uterus carcinoma cells (Gürdere et al., 2017).
Chemical Sensing and Photocatalysis
Poly((2,5-dialkoxy-p-phenylene)ethynylene-p-phenyleneethynylene)s and their model compounds have potential applications in chemical sensing and photocatalysis (Li et al., 1998).
Photochemical Switching
Dithienylethene-bridged diporphyrins can be used as photochemical switching molecules, regulating fluorescence and changing absorption properties (Osuka et al., 2001).
Coordination Frameworks
The synthesis of a tetrazolate-bridged coordination framework using 5,5'-(1,4-phenylene)bis(1H-tetrazole) produced a three-dimensional framework with unique properties (Tao et al., 2004).
Electronic Applications
Polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole and 1,4-phenylene units show strong photoluminescence, making them suitable for electronic applications (Beyerlein & Tieke, 2000).
Fuel Cells
Ionomeric Poly(phenylene), prepared by Diels−Alder Polymerization, shows high proton conductivity, chemical/thermal stability, and film toughness, making it a potential candidate for polymer electrolyte membrane fuel cells (Fujimoto et al., 2005).
Explosives Detection
Hyperbranched poly(tetraphenylethene) is a promising fluorescent chemosensor for explosives detection due to its high thermal stability and aggregation-induced emission (Hu et al., 2012).
Propiedades
IUPAC Name |
5-[4-(6-formylpyridin-3-yl)phenyl]pyridine-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-11-17-7-5-15(9-19-17)13-1-2-14(4-3-13)16-6-8-18(12-22)20-10-16/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSZXONRCMCJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C=O)C3=CN=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5'-(1,4-Phenylene)dipicolinaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




